molecular formula C9H15ClN2O2 B12546831 3-Chloro-5-hexylimidazolidine-2,4-dione CAS No. 143995-77-1

3-Chloro-5-hexylimidazolidine-2,4-dione

Cat. No.: B12546831
CAS No.: 143995-77-1
M. Wt: 218.68 g/mol
InChI Key: FZNUPPZJBGTEDI-UHFFFAOYSA-N
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Description

3-Chloro-5-hexylimidazolidine-2,4-dione is a substituted imidazolidine derivative characterized by a six-membered heterocyclic core (imidazolidine-2,4-dione) with a chlorine atom at the 3-position and a hexyl chain at the 5-position. This compound belongs to the broader class of imidazolidine-diones, which are structurally related to bioactive molecules such as thiazolidinediones (e.g., antidiabetic drugs) and oxazolidinediones (e.g., fungicides like vinclozolin) .

Properties

CAS No.

143995-77-1

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

3-chloro-5-hexylimidazolidine-2,4-dione

InChI

InChI=1S/C9H15ClN2O2/c1-2-3-4-5-6-7-8(13)12(10)9(14)11-7/h7H,2-6H2,1H3,(H,11,14)

InChI Key

FZNUPPZJBGTEDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)N(C(=O)N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-hexylimidazolidine-2,4-dione typically involves the reaction of hexylamine with chloroacetic acid, followed by cyclization with urea. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-5-hexylimidazolidine-2,4-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hexylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .

Scientific Research Applications

3-Chloro-5-hexylimidazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-hexylimidazolidine-2,4-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as energy production and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazolidine-2,4-dione scaffold is highly versatile, with substitutions at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Core Heterocycle Key Properties/Applications Reference
3-Chloro-5-hexylimidazolidine-2,4-dione 3-Cl, 5-hexyl Imidazolidine-2,4-dione High lipophilicity (hexyl); potential reactivity (Cl) N/A
IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) 3-Ph, 5-(4-ethylphenyl) Imidazolidine-2,4-dione CNS activity (antinociceptive)
Pioglitazone HCl 5-(4-benzyloxy)thiazolidine-2,4-dione Thiazolidine-2,4-dione Antidiabetic (PPAR-γ agonist)
Vinclozolin 3-(3,5-dichlorophenyl), 5-vinyl Oxazolidine-2,4-dione Fungicide (androgen receptor antagonist)
3-Amino-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione 3-NH₂, 5-(4-MeO-Ph), 5-Me Imidazolidine-2,4-dione Intermediate for pharmaceuticals

Physicochemical Properties

  • Lipophilicity : The hexyl chain in the target compound likely increases logP compared to shorter alkyl (e.g., ethyl in IM-3) or aromatic substituents (e.g., phenyl in IM-7) .
  • Polarity: Chloro (electron-withdrawing) and hexyl (electron-donating) groups create a dipole moment distinct from compounds with methoxy or amino substituents. DFT calculations in related imidazolidines show dipole moments ranging from 2.6–4.2 Debye .
  • Solubility: Hexyl substitution may reduce aqueous solubility compared to polar derivatives (e.g., 3-amino or 5-methoxy groups) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) logP (Predicted) Dipole Moment (Debye)
3-Chloro-5-hexylimidazolidine-2,4-dione Not reported ~3.8 (est.) ~3.5 (est.)
IM-3 165–167 2.9 3.1
Pioglitazone HCl 193–195 2.5 4.0
Vinclozolin 108–110 3.1 2.8

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